2-[(Dimethylamino)methylidene]cycloheptan-1-one
Description
2-[(Dimethylamino)methylidene]cycloheptan-1-one is a cycloheptanone derivative featuring a dimethylamino methylidene substituent at the 2-position.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)cycloheptan-1-one |
InChI |
InChI=1S/C10H17NO/c1-11(2)8-9-6-4-3-5-7-10(9)12/h8H,3-7H2,1-2H3/b9-8- |
InChI Key |
QEFBVPUSEYVJMG-HJWRWDBZSA-N |
Isomeric SMILES |
CN(C)/C=C\1/CCCCCC1=O |
Canonical SMILES |
CN(C)C=C1CCCCCC1=O |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction-Based Synthesis
Overview:
The Mannich reaction remains the predominant approach for synthesizing 2-[(Dimethylamino)methylidene]cycloheptan-1-one, involving the condensation of cycloheptanone with formaldehyde and dimethylamine derivatives. This multistep process facilitates the formation of the imine linkage characteristic of the target compound.
- Reactants: Cycloheptanone, formaldehyde (or paraformaldehyde), and dimethylamine hydrochloride or free base.
- Reaction Conditions:
- The reaction mixture typically involves dissolving cycloheptanone in an appropriate solvent such as acetonitrile or ethanol.
- Formaldehyde is added in excess or stoichiometric amounts, often preheated to 80°C to facilitate initial mixing.
- Dimethylamine hydrochloride or free base is introduced, with the mixture refluxed for 5 to 27 hours, monitored via thin-layer chromatography (TLC).
- Acidic or basic conditions may be employed to optimize the formation of the imine intermediate.
- Purification:
- Post-reaction, the mixture is subjected to vacuum distillation to remove residual solvents and unreacted materials.
- The crude product is purified via recrystallization from solvents such as ethyl acetate-hexane or through column chromatography on silica gel, yielding the target compound with yields ranging from approximately 44% to 84%.
- Outcome:
- The process yields the desired this compound as crystalline solids, with melting points typically between 58°C and 184°C, depending on the specific derivative.
Alkylation and Mannich Reaction Variants
Overview:
Alternative routes involve initial alkylation of cyclohexanone or cycloheptanone derivatives, followed by Mannich reactions to introduce the dimethylamino methylidene group.
- Preparation of Alkylated Ketones:
- Cyclohexanone or cycloheptanone is reacted with alkyl halides (e.g., isobutyl bromide) under basic conditions using sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF).
- The alkylation step yields substituted ketones with extended alkyl chains, which can then undergo Mannich reactions.
- Subsequent Mannich Reaction:
- The alkylated ketone reacts with formaldehyde and dimethylamine hydrochloride under reflux, as described previously.
- This approach allows for the synthesis of derivatives with varied alkyl groups, enhancing the compound's chemical diversity.
Purification Techniques and Yield Optimization
- Vacuum Distillation:
- Effective for removing residual solvents, unreacted starting materials, and impurities.
- Recrystallization:
- Using solvents such as ethyl acetate, hexane, or chloroform-methanol mixtures to obtain pure crystalline products.
- Column Chromatography:
- Employed for derivatives with complex mixtures, utilizing silica gel and solvent systems like chloroform/methanol or chloroform/ethanol.
| Method | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|
| Mannich reaction with cycloheptanone | 44-84 | 58-184 | Purification via recrystallization or chromatography |
| Alkylation + Mannich | Variable | Not specified | Dependent on alkyl halide used |
Additional Considerations
- Reaction Monitoring:
TLC and NMR spectroscopy are routinely employed to confirm the formation of the imine and to monitor reaction progress. - Reaction Conditions:
Elevated temperatures (80°C to reflux) and inert atmospheres are common to prevent oxidation or side reactions. - Scalability:
Protocols have been adapted for gram-scale synthesis, demonstrating potential for industrial application, especially with continuous flow techniques.
Summary of Key Research Outcomes
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylidene]cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-[(Dimethylamino)methylidene]cycloheptan-1-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylidene]cycloheptan-1-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural and Electronic Effects
The dimethylamino methylidene group distinguishes the target compound from other cycloheptanone derivatives. Key comparisons include:
- 2-Ethylcycloheptan-1-one (CAS 3183-41-3): The ethyl substituent is a simple alkyl group, imparting steric bulk without significant electronic effects. This contrasts with the electron-donating dimethylamino methylidene group, which may activate the ketone for reactions such as Michael additions or enolate formation .
2-[2-(4-Methoxyphenyl)-2-oxoethyl]cycloheptan-1-one (CAS 62368-88-1) :
The methoxyphenyl-oxoethyl substituent introduces aromaticity and π-conjugation, likely increasing stability and altering solubility compared to the target compound. The methoxy group’s electron-donating nature may further modulate reactivity .- Compound 12 (): This nucleoside analog incorporates a dimethylamino methylideneamino group within a complex heterocyclic framework. Its synthesis in anhydrous DMF highlights the importance of aprotic solvents for stabilizing reactive intermediates, a consideration that may extend to the target compound .
Physical and Chemical Properties
A comparative analysis of molecular parameters is provided below:
*Calculated based on structural inference.
Biological Activity
2-[(Dimethylamino)methylidene]cycloheptan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, therapeutic potential, and comparative studies.
This compound belongs to a class of compounds known as cycloalkanones. Its structure features a cycloheptanone core with a dimethylaminomethylidene substituent, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group is believed to facilitate hydrogen bonding and electrostatic interactions, potentially leading to enzyme inhibition or receptor modulation.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound possess anti-inflammatory properties. For example, a Mannich base derivative demonstrated potent anti-inflammatory activity comparable to diclofenac sodium, suggesting that structural modifications can enhance therapeutic effects . Further investigation into the anti-inflammatory mechanisms of this compound is warranted.
Enzyme Inhibition
The compound has been explored for its effects on various enzymes. For instance, it has been noted for potential enzyme inhibition properties which could be beneficial in treating conditions where enzyme overactivity is a factor.
Comparative Studies
A comparative analysis of various derivatives of cycloalkanones indicates that modifications to the dimethylamino group can significantly alter biological activity. The following table summarizes findings from recent studies on related compounds:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| Di-Mannich base of cyclovalone (2a) | 39.0 | Antioxidant |
| Compound 2d (dimethylaminomethylidene derivative) | 57.29 | Anti-inflammatory |
| Quercetin | 27.28 | Antioxidant |
| Curcumin | 26.45 | Antioxidant |
Case Studies
In a notable study focusing on Mannich bases, researchers synthesized various derivatives and assessed their biological activity. The compound containing the dimethylaminomethyl group exhibited promising anti-inflammatory effects and moderate antioxidant activity . These findings highlight the importance of structural components in determining biological efficacy.
Q & A
Q. How is the biological activity mechanism of this compound investigated in pharmacological studies?
- Methodological Answer : In vitro assays (e.g., antimicrobial disk diffusion, MTT for cytotoxicity) screen activity. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). Mechanistic studies use Western blotting to assess protein expression changes post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
